Cas no 5748-34-5 ((4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE)

(4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE structure
5748-34-5 structure
Product Name:(4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE
CAS No:5748-34-5
MF:C8H12ClN3
MW:185.653980255127
CID:822123
PubChem ID:53385565
Update Time:2025-07-23

(4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE Chemical and Physical Properties

Names and Identifiers

    • (4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE
    • 2-(3-Benzooxazol-2-yl-phenyl)-5-(3-nitro-benzoyl)-isoindole-1,3-dione
    • 4-chloro-6-methyl-N-propan-2-ylpyrimidin-2-amine
    • 4-Chloro-6-methyl-N-(1-methylethyl)-2-pyrimidinamine
    • CS-0366735
    • 4-chloro-N-isopropyl-6-methyl-pyrimidin-2-amine
    • 4-Chloro-N-isopropyl-6-methylpyrimidin-2(1H)-imine
    • 5748-34-5
    • DA-17262
    • AKOS015940322
    • SB56335
    • F80539
    • 4-Chloro-N-isopropyl-6-methylpyrimidin-2-amine
    • SCHEMBL12410906
    • MDL: MFCD18837190
    • Inchi: 1S/C8H12ClN3/c1-5(2)10-8-11-6(3)4-7(9)12-8/h4-5H,1-3H3,(H,10,11,12)
    • InChI Key: QUEOPLZPFJUQNV-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)N=C(N=1)NC(C)C

Computed Properties

  • Exact Mass: 489.09615
  • Monoisotopic Mass: 185.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.8Ų

Experimental Properties

  • Density: 1.182
  • Boiling Point: 290 ºC
  • Flash Point: 129 ºC
  • Refractive Index: 1.72
  • PSA: 123.62
  • LogP: 1.68060

(4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE Pricemore >>

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Additional information on (4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE

Introduction to (4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE and Its Significance in Modern Chemical Biology

The compound with the CAS number 5748-34-5 is a fascinating molecule known as (4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE. This pyrimidine derivative has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular research. Pyrimidines are a crucial class of heterocyclic aromatic compounds that play a vital role in biological systems, particularly as the building blocks of nucleic acids. The presence of both chloro and methyl substituents on the pyrimidine ring, along with an isopropyl amine group, endows this compound with distinct chemical reactivity and functional versatility.

In recent years, there has been a surge in research focused on developing novel pyrimidine-based compounds for therapeutic purposes. The structural motif of (4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE makes it an attractive candidate for further exploration. The chloro substituent at the 4-position can serve as a versatile handle for further functionalization, allowing chemists to attach various pharmacophores or probes. Meanwhile, the methyl group at the 6-position contributes to the stability of the ring system while maintaining flexibility for interactions with biological targets.

One of the most compelling aspects of this compound is its potential as a scaffold for drug development. Pyrimidine derivatives have been extensively studied for their antimicrobial, antiviral, and anticancer properties. The amine group at the 2-position provides a site for hydrogen bonding interactions, which are critical for binding to biological targets such as enzymes and receptors. This feature makes (4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE a promising candidate for designing small-molecule inhibitors or activators.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with remarkable accuracy. Molecular docking studies have shown that derivatives of this compound can interact with various protein targets, including kinases and transcription factors. These interactions are often mediated by the chloro and amine groups, which can form hydrogen bonds or participate in hydrophobic interactions with the target proteins.

The isopropyl amine group also contributes to the pharmacological profile of this compound by influencing its solubility and metabolic stability. This feature is particularly important for drug candidates that need to be administered orally or intravenously. By optimizing the substitution pattern on the pyrimidine ring, researchers can fine-tune these properties to enhance bioavailability and reduce toxicity.

In addition to its potential as a drug scaffold, (4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE has found applications in biochemical research. Its ability to act as a precursor for more complex molecules makes it valuable for synthesizing probes and reporters used in enzyme assays and cell-based assays. The compound can be modified at various positions to introduce fluorophores or other detectable groups, enabling researchers to study biological processes at a molecular level.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions at the chloro-substituted position followed by functional group transformations to introduce the isopropyl amine moiety. Advances in green chemistry have also led to the development of more sustainable synthetic methods, reducing waste and minimizing hazardous byproducts.

One notable application of derivatives related to this compound is in the field of antiviral research. Pyrimidine-based inhibitors have shown promise against various viral enzymes, including those involved in RNA replication. The structural features of (4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE, particularly its ability to mimic natural nucleobases, make it an ideal candidate for designing inhibitors that disrupt viral replication cycles.

The role of computational modeling in understanding the behavior of such compounds cannot be overstated. By leveraging machine learning algorithms and quantum mechanical calculations, researchers can predict how different modifications will affect the biological activity of this molecule. This approach has accelerated the discovery process by allowing virtual screening of vast libraries of potential drug candidates before experimental synthesis.

In conclusion, (4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE represents a significant advancement in chemical biology with broad applications across multiple disciplines. Its unique structural features make it an excellent scaffold for drug development, while its versatility allows for diverse modifications tailored to specific research needs. As our understanding of molecular interactions continues to grow, compounds like this will undoubtedly play a crucial role in shaping future therapeutic strategies.

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